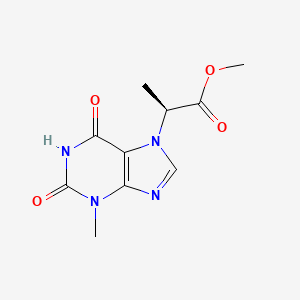
5-Methyl-2-(methylsulfanyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 5-methyl-2-(methylthio)-: is an organic compound with the molecular formula C9H10OS. It is a derivative of benzaldehyde, characterized by the presence of a methyl group and a methylthio group attached to the benzene ring. This compound is known for its distinctive odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 5-methyl-2-(methylthio)- typically involves the introduction of the methylthio group to the benzaldehyde structure. One common method is the reaction of 5-methyl-2-bromobenzaldehyde with sodium methylthiolate in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of Benzaldehyde, 5-methyl-2-(methylthio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde, 5-methyl-2-(methylthio)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylthio group can act as a directing group. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Br2, HNO3
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Chemistry: Benzaldehyde, 5-methyl-2-(methylthio)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing substrates. It is also employed in the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with enhanced biological activity and selectivity.
Industry: In the industrial sector, Benzaldehyde, 5-methyl-2-(methylthio)- is utilized in the production of fragrances and flavoring agents. Its distinct odor makes it a valuable component in the formulation of perfumes and food additives.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 5-methyl-2-(methylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to the modulation of their activity. The methylthio group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can result in the inhibition or activation of enzymatic pathways, depending on the specific target.
Comparación Con Compuestos Similares
Benzaldehyde: The parent compound, lacking the methyl and methylthio groups.
2,5-Dimethoxybenzaldehyde: A derivative with methoxy groups instead of methylthio.
4-Methylthio-benzaldehyde: A compound with the methylthio group in a different position on the benzene ring.
Uniqueness: Benzaldehyde, 5-methyl-2-(methylthio)- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. Additionally, the combination of these groups can enhance the compound’s biological activity, making it a valuable scaffold in drug discovery.
Propiedades
Número CAS |
13616-73-4 |
|---|---|
Fórmula molecular |
C9H10OS |
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
5-methyl-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H10OS/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3 |
Clave InChI |
ORJUTUPXGUUBJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)SC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


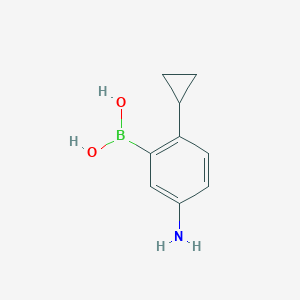
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084499.png)
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)
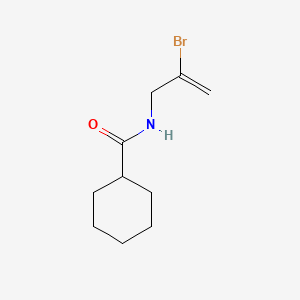


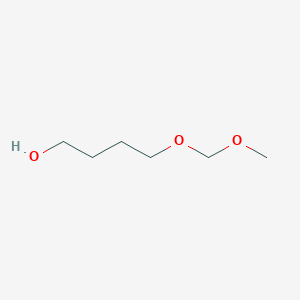

![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)

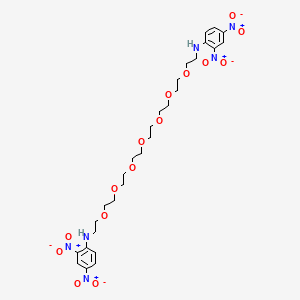
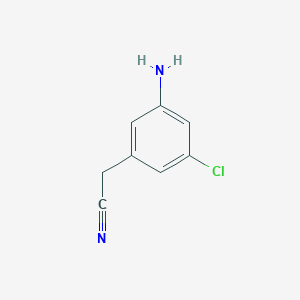
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14084562.png)
